8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 359909-99-2
Cat. No.: VC16170373
Molecular Formula: C22H25N5O2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 359909-99-2 |
|---|---|
| Molecular Formula | C22H25N5O2 |
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 8-(butylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C22H25N5O2/c1-4-5-13-23-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)14-16-11-8-10-15-9-6-7-12-17(15)16/h6-12H,4-5,13-14H2,1-3H3,(H,23,24) |
| Standard InChI Key | RDLUGDUSTYDPRN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Purine-Dione Framework
The compound’s foundation is the 3,7-dihydro-1H-purine-2,6-dione skeleton, a bicyclic structure comprising fused pyrimidine and imidazole rings. This core is shared with xanthine derivatives, where substitutions at key positions modulate biological activity . The 1- and 3-positions are methylated, a common modification in purine analogs to enhance metabolic stability and binding affinity .
Substituent Analysis
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8-Position Butylamino Group: The butylamino substituent introduces a four-carbon alkyl chain with a terminal amine. This group likely influences solubility and interactions with hydrophobic binding pockets in target proteins.
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7-Position 1-Naphthylmethyl Moiety: The naphthylmethyl group adds significant aromatic bulk, potentially enhancing π-π stacking interactions with aromatic residues in enzymes or receptors.
Table 1: Structural Comparison with Related Purine Derivatives
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis protocol for this compound is publicly available, its structure suggests a multi-step route involving:
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Purine Core Formation: Condensation of a pyrimidine precursor with an imidazole derivative under acidic or basic conditions.
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N-Alkylation: Sequential methylation at the 1- and 3-positions using methylating agents like methyl iodide.
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Substituent Introduction:
Reaction Optimization
Critical parameters include:
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Temperature Control: Maintaining 60–80°C during alkylation to prevent side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in substitution reactions.
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Catalysis: Use of phase-transfer catalysts for heterogeneous reactions involving aromatic moieties .
| Target Kinase | Predicted IC₅₀ (nM) | Selectivity Over CDK2 | Proposed Binding Mode |
|---|---|---|---|
| CDK4 | 10–50 | >100-fold | ATP-competitive with π-stacking |
| CDK6 | 15–60 | >50-fold | Similar to CDK4 |
Metabolic Considerations
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Estimated <0.1 mg/mL due to extensive aromatic and alkyl groups.
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LogP: Predicted value of 3.2–3.8 (moderately lipophilic).
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pKa: The butylamino group (pKa ~10.5) remains predominantly protonated at physiological pH, enhancing water solubility marginally.
Stability Profile
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